S-(1,2,2-trichlorovinyl)-L-cysteine

Description

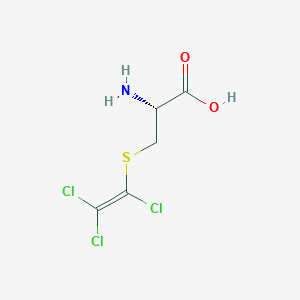

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYBPJIKGDENR-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913504 | |

| Record name | S-(Trichloroethenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-31-1 | |

| Record name | S-(1,2,2-Trichloroethenyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98025-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(1,2,3-Trichlorovinyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098025311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(Trichloroethenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of S 1,2,2 Trichlorovinyl L Cysteine in Biological Systems

Upstream Metabolic Genesis of S-(1,2,2-trichlorovinyl)-L-cysteine

The formation of this compound is a multi-step process that begins in the liver and concludes in the kidneys. This pathway involves the initial conjugation of tetrachloroethylene (B127269) with glutathione (B108866), followed by enzymatic processing to yield the cysteine conjugate.

The initial and rate-limiting step in this metabolic pathway is the conjugation of tetrachloroethylene with glutathione (GSH), a reaction catalyzed by the enzyme family Glutathione S-transferases (GSTs). nih.govwindows.net This process primarily occurs in the liver, where tetrachloroethylene is converted to S-(1,2,2-trichlorovinyl)glutathione (TCVG). nih.govnih.gov Both microsomal and cytosolic GSTs can facilitate this conjugation. nih.gov Studies have shown that the formation of TCVG is a critical event, as it diverts tetrachloroethylene into a pathway associated with nephrotoxicity. nih.govnih.gov The formation of TCVG and its subsequent metabolites can vary between species, with humans generally showing a higher or equivalent rate of formation compared to rats and mice. windows.net This conjugation is competitive with the oxidative metabolism of tetrachloroethylene, which is mediated by cytochrome P450 enzymes. nih.gov

Table 1: Key Enzymes and Substrates in the Upstream Metabolism of TCVC

| Step | Enzyme | Substrate | Product | Primary Location |

|---|---|---|---|---|

| 1 | Glutathione S-Transferase (GST) | Tetrachloroethylene, Glutathione (GSH) | S-(1,2,2-trichlorovinyl)glutathione (TCVG) | Liver nih.govnih.gov |

| 2 | Gamma-Glutamyl Transpeptidase (GGTP) | S-(1,2,2-trichlorovinyl)glutathione (TCVG) | S-(1,2,2-trichlorovinyl)cysteinylglycine | Kidney nih.govnih.gov |

| 3 | Dipeptidase | S-(1,2,2-trichlorovinyl)cysteinylglycine | This compound (TCVC) | Kidney nih.govcaymanchem.com |

Following its formation in the liver, TCVG is transported to the kidneys for further processing. nih.gov In the renal proximal tubules, two key enzymes, gamma-glutamyl transpeptidase (GGTP) and dipeptidase, sequentially metabolize TCVG. nih.govnih.gov GGTP, a cell-surface enzyme, initiates the breakdown by cleaving the gamma-glutamyl bond of TCVG to produce S-(1,2,2-trichlorovinyl)cysteinylglycine. nih.gov Subsequently, a dipeptidase cleaves the cysteinyl-glycine bond, yielding the final product of this upstream pathway, this compound (TCVC). nih.govcaymanchem.com This renal processing is crucial for the subsequent bioactivation and nephrotoxicity associated with tetrachloroethylene exposure. nih.gov

Cysteine S-Conjugate Beta-Lyase (β-Lyase) Dependent Bioactivation

The nephrotoxicity of TCVC is primarily attributed to its bioactivation by the enzyme cysteine S-conjugate beta-lyase (β-lyase). nih.govnih.gov This enzymatic cleavage initiates a cascade of events leading to the formation of highly reactive and cytotoxic intermediates.

Cysteine S-conjugate β-lyase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes a β-elimination reaction. nih.govwikipedia.org This reaction involves the cleavage of the carbon-sulfur bond of TCVC. nih.gov The enzymatic process results in the formation of pyruvate, ammonia, and a reactive sulfur-containing fragment. nih.govnih.gov Both renal and bacterial β-lyases have been shown to effectively cleave TCVC. nih.govnih.gov The mechanism involves the formation of a Schiff base between the amino group of the cysteine conjugate and the PLP cofactor, which facilitates the elimination of the trichlorovinyl group. wikipedia.org

The cleavage of TCVC by β-lyase releases a highly reactive sulfur-containing intermediate. nih.gov This species is a potent electrophile, capable of reacting with cellular nucleophiles such as proteins and DNA. nih.govnih.gov The formation of these reactive sulfur species is considered a key event in the initiation of cellular injury and toxicity. nih.govnih.gov These electrophilic species can lead to covalent binding with macromolecules, disrupting their normal function and contributing to cytotoxicity. nih.gov

The reactive intermediate generated from the β-lyase-mediated cleavage of TCVC is believed to be a thioacylating agent. nih.gov Research has identified several products arising from this reactive intermediate, including dichloroacetic acid. nih.govnih.gov The formation of dichloroacetic acid from TCVC has been demonstrated in studies using bacterial β-lyase. nih.govnih.gov Furthermore, it is proposed that an unstable thioketene (B13734457) intermediate is formed. nih.gov While direct observation of the thioketene is challenging due to its high reactivity, its formation is supported by the identification of its reaction products with trapping agents. nih.govnih.gov These thioacylating intermediates are thought to be the ultimate reactive species responsible for the toxic effects associated with TCVC. nih.gov

Table 2: Products of β-Lyase Dependent Bioactivation of TCVC

| Intermediate/Product | Description | Evidence |

|---|---|---|

| Reactive Electrophilic Sulfur Species | Highly reactive species capable of binding to cellular macromolecules. nih.gov | Inferred from covalent binding to proteins. nih.gov |

| Thioketenes | Proposed highly reactive thioacylating intermediates. nih.gov | Characterized through trapping experiments and formation of stable derivatives. nih.govnih.gov |

| Dichloroacetic Acid | A stable metabolite formed from the breakdown of the reactive intermediate. nih.govnih.gov | Identified in in vitro incubations of TCVC with β-lyase. nih.govnih.gov |

Oxidative Biotransformation of this compound

The initial oxidative metabolism of TCVC primarily involves the S-oxygenation of the cysteine conjugate, a critical step catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450s (P450s). This bioactivation step converts TCVC into its sulfoxide (B87167), a more reactive species.

Role of Flavin-Containing Monooxygenases (FMOs), particularly FMO3, in S-Oxygenation

Flavin-containing monooxygenases are a crucial family of enzymes involved in the metabolism of various xenobiotics containing a nucleophilic heteroatom. nih.gov In humans, FMO3 is the predominant form expressed in the adult liver, where it catalyzes the S-oxygenation of numerous sulfur-containing compounds. cncb.ac.cn

Research has demonstrated that FMOs, and specifically the FMO3 isoform, are significant catalysts of TCVC S-oxidation. Studies using rabbit liver microsomes showed that the formation of TCVC sulfoxide was dependent on NADPH and could be inhibited by methimazole, a classic FMO substrate, indicating FMO involvement. acs.org When TCVC was evaluated as a substrate for specific cDNA-expressed rabbit FMO isoforms, FMO3 was found to effectively S-oxidize the compound. acs.org In contrast, FMO1 did not produce detectable levels of the sulfoxide from TCVC, highlighting a degree of isoform specificity. acs.org The kinetic parameters for this reaction underscore the enzyme's efficiency.

Table 1: Kinetic Parameters of Rabbit FMO3-Mediated S-Oxidation of TCVC

| Enzyme Source | Substrate | K_m (mM) | V_max (nmol/min/mg) |

| Rabbit Liver Microsomes | TCVC | 1.8 ± 0.3 | 0.49 ± 0.03 |

| cDNA-Expressed Rabbit FMO3 | TCVC | 2.1 ± 0.6 | 0.90 ± 0.09 |

| Data sourced from studies on rabbit enzymes. acs.org |

These findings establish FMO3 as a primary enzyme responsible for the S-oxygenation of TCVC, initiating its oxidative biotransformation.

Contribution of Cytochrome P450s (P450s), particularly CYP3A family, in Sulfoxide Formation

Alongside FMOs, the cytochrome P450 superfamily of enzymes also contributes to the oxidation of TCVC. The CYP3A subfamily, particularly CYP3A4 in humans, is the most abundant P450 in the liver and is responsible for metabolizing over 50% of clinically used drugs, showcasing its broad substrate specificity. nih.govnih.gov

Evidence for P450 involvement in TCVC metabolism comes from inhibition studies. In rabbit liver microsomes, the S-oxidation of TCVC was inhibited by 1-benzylimidazole, a known P450 inhibitor. acs.org This finding suggests that while FMOs are major contributors, P450 enzymes also play a role in the formation of the sulfoxide metabolite. acs.org Further studies in rat liver microsomes confirmed that sulfoxide formation was inhibited by P450 inhibitors, supporting a dual role for both FMOs and P450s in this metabolic step. The involvement of the CYP3A family is inferred from its primary role in xenobiotic metabolism in the liver.

Formation and Stability of this compound Sulfoxide (TCVCS)

The enzymatic S-oxidation by FMO3 and P450s results in the formation of this compound sulfoxide (TCVCS). acs.org This metabolite is notably more reactive than its parent compound. While direct stability data for TCVCS is limited, extensive research on the closely related analogue, S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), provides significant insight into its likely chemical properties.

DCVCS is stable in buffer solutions across a range of pH values but is highly reactive in the presence of nucleophiles like glutathione (GSH). nih.gov The reaction between DCVCS and GSH is rapid, proceeding via a Michael addition mechanism, and is pH-dependent, with maximal reaction rates observed at physiological pH (7.4). nih.gov Given its structural similarity, TCVCS is also shown to be reactive towards GSH. acs.org This reactivity suggests that TCVCS, once formed in biological systems, would likely have a short half-life, readily interacting with cellular thiols and other nucleophiles. This reactivity is a key factor in its subsequent biological effects.

N-Acetylation and Excretion Pathways

Following the initial metabolism, TCVC can also be shunted into a detoxification pathway involving N-acetylation, which converts the cysteine conjugate into a mercapturic acid. This process facilitates its elimination from the body via urinary excretion.

N-Acetyltransferase-Mediated Formation of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC)

The formation of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) from TCVC is a key detoxification step. nih.gov This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme family. These enzymes transfer an acetyl group from acetyl-CoA to the free amino group of the cysteine conjugate, forming a mercapturic acid. nih.gov The formation of NAcTCVC has been confirmed in vivo in both rodents and humans exposed to tetrachloroethylene, the parent compound of TCVC. nih.gov This metabolic conversion renders the molecule more water-soluble and prepares it for efficient renal clearance.

Urinary Excretion of NAcTCVC as a Detoxification Product

The final step in this detoxification route is the urinary excretion of NAcTCVC. As a mercapturic acid, NAcTCVC is recognized and transported by systems in the kidney, leading to its elimination from the body. The presence of NAcTCVC in the urine is a reliable biomarker of exposure to tetrachloroethylene and its metabolic processing through the glutathione conjugation pathway. nih.gov

Studies of occupationally exposed workers have quantified the levels of NAcTCVC in urine, demonstrating a direct link between exposure levels and the amount of the excreted metabolite. nih.gov The concentration of NAcTCVC in the urine of workers was found to be proportional to the duration of their daily exposure to tetrachloroethene. nih.gov

Table 2: Urinary Concentrations of NAcTCVC in Humans with Occupational Exposure to Tetrachloroethene (50 ± 4 ppm)

| Subject Group | Exposure Duration | Urinary NAcTCVC Concentration (nmol/L) |

| Workers | 4 hours/day | 1340 ± 210 |

| Workers | 8 hours/day | 2830 ± 460 |

| Data represents mean ± SD. nih.gov |

The efficient excretion of NAcTCVC represents a crucial mechanism for detoxifying and eliminating the potentially harmful TCVC conjugate from the body. nih.govnih.gov

Interspecies Differences in this compound Metabolism

The biotransformation of this compound (TCVC) and its parent compounds, such as tetrachloroethylene and trichloroethylene, exhibits notable variations across different species. These differences can significantly influence the toxicological profile of the compound in various organisms. The primary metabolic pathways for TCVC involve N-acetylation to form N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) and bioactivation by cysteine S-conjugate β-lyase.

Studies comparing the metabolism of tetrachloroethylene, a precursor to TCVC, in rats and mice have revealed quantitative differences in urinary metabolite profiles. Following oral administration of tetrachloroethylene, mice were found to excrete a higher percentage of the dose as urinary metabolites compared to rats (7.1% in mice vs. 2.3% in rats). nih.gov However, the proportion of the urinary radioactivity identified as N-acetyl TCVC was higher in rats (1.6%) than in mice (0.5%). nih.gov This suggests a species-specific difference in the extent of the glutathione conjugation pathway leading to TCVC and its mercapturate.

Further research has indicated that the capacity for the biosynthesis of NAcTCVC from tetrachloroethene is lower in humans compared to rats. psu.edunih.gov This finding is based on the analysis of urinary metabolites in occupationally exposed workers, where the levels of NAcTCVC were detectable but suggested a less prominent role for this pathway in humans. psu.edunih.gov

The enzymatic activity responsible for the bioactivation of TCVC also shows species and organ-specific differences. In rats, cysteine conjugate β-lyase activity has been characterized in the kidney cortex, with distinct mitochondrial and soluble forms of the enzyme identified. nih.gov The formation of TCVC sulfoxide (TCVCS), a reactive metabolite, from TCVC has been observed in both rat liver and kidney microsomes, with the liver exhibiting a significantly higher rate of formation. psu.edu Specifically, at a TCVC concentration of 5 mM, the rate of TCVCS formation in rat liver microsomes was nearly five times higher than in kidney microsomes. psu.edu

These interspecies variations in metabolic pathways are critical for extrapolating toxicological data from animal models to humans.

Interactive Data Table: Urinary Metabolites of Tetrachloroethylene in Female Rats and Mice (% of urinary radioactivity)

| Metabolite | Rat | Mouse |

| Oxalic acid | 8.0% | 2.9% |

| Dichloroacetic acid | 5.1% | 4.4% |

| Trichloroacetic acid | 54.0% | 57.8% |

| N-trichloroacetyl-aminoethanol | 5.4% | 5.7% |

| Trichloroethanol (free and conjugated) | 8.7% | 8.0% |

| N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (N-acetyl TCVC) | 1.6% | 0.5% |

| Conjugate of trichloroacetic acid | 1.8% | 1.3% |

Data sourced from a study on the elimination and metabolism of [14C]-tetrachloroethylene in female rats and mice. nih.gov

Regulatory and Inducible Aspects of this compound Metabolism

The enzymes involved in the metabolism of this compound (TCVC) are subject to regulation and induction by various factors, which can alter the rate of its biotransformation and subsequent toxicity. The key enzyme families implicated are the cytochrome P450 (CYP) monooxygenases, flavin-containing monooxygenases (FMOs), and glutathione S-transferases (GSTs), as well as cysteine S-conjugate β-lyase.

Induction of Metabolizing Enzymes:

The expression and activity of enzymes that metabolize TCVC and its precursors can be induced by exposure to certain xenobiotics. For instance, cytochrome P450 2E1 (CYP2E1), an enzyme capable of metabolizing trichloroethylene, is known to be induced by ethanol (B145695). nih.govnih.gov This induction can lead to an increased rate of metabolism of the parent compound, potentially influencing the amount of substrate available for the glutathione conjugation pathway that forms TCVC. The induction of CYP2E1 by ethanol has been shown to be mediated through signaling pathways such as p38 and ERK1/2 in neurons. nih.gov

Inhibition of Metabolizing Enzymes:

The activity of enzymes involved in TCVC metabolism can be inhibited, which has been a valuable tool in mechanistic studies. For example, the nephrotoxicity of related compounds has been shown to be attenuated by inhibitors of renal cysteine conjugate β-lyase, such as aminooxyacetic acid. nih.gov This demonstrates that the bioactivation step is crucial for toxicity and that its regulation can have significant consequences. Similarly, inhibitors of renal organic anion transport, like probenecid, can reduce the uptake of TCVC's glutathione or cysteine conjugates into kidney cells, thereby mitigating toxicity. nih.gov

Genetic Polymorphisms:

Genetic variations in the enzymes responsible for metabolizing TCVC and its precursors can lead to inter-individual differences in susceptibility to its toxic effects. Polymorphisms in the glutathione S-transferase (GST) gene family are well-documented. mdpi.comnih.govproquest.comnih.gov These enzymes catalyze the initial step of conjugating the parent haloalkene with glutathione. Null genotypes for GSTM1 and GSTT1, which result in a lack of functional enzyme, are prevalent in human populations and can affect an individual's capacity to detoxify a range of xenobiotics. mdpi.comnih.govnih.gov The frequency of these null genotypes can vary among different ethnic populations. ucsf.edu Such polymorphisms could theoretically influence the extent to which TCVC is formed.

Regulatory Pathways:

The enzymes themselves are part of broader cellular regulatory networks. For example, FMOs are recognized as conserved regulators of stress resistance and metabolism. mdpi.com Their expression can modulate cellular metabolic activity, including mitochondrial respiration and central carbon metabolism. The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate that is primed to oxygenate substrates. mdpi.com The regulation of these fundamental cellular processes can, in turn, affect the biotransformation of xenobiotics like TCVC.

Enzymology and Molecular Interactions of S 1,2,2 Trichlorovinyl L Cysteine

Enzymatic Catalysis by Cysteine S-Conjugate Beta-Lyase

Cysteine S-conjugate beta-lyases (β-lyases) are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a significant role in the metabolism of various cysteine S-conjugates, including TCVC. nih.govnih.gov These enzymes are not dedicated to xenobiotic metabolism but are typically involved in endogenous amino acid processing, catalyzing β-lyase reactions as a non-physiological side reaction. nih.govnih.gov The catalytic activity is dependent on the presence of an electron-withdrawing group, such as the trichlorovinyl moiety in TCVC, attached to the sulfur atom. researchgate.net

Substrate Recognition and Catalytic Mechanism

The catalytic mechanism of cysteine S-conjugate beta-lyase involves a β-elimination reaction. nih.gov For TCVC, this process cleaves the carbon-sulfur bond, leading to the formation of pyruvate, ammonia, and a reactive sulfur-containing fragment. nih.govresearchgate.net The reaction proceeds through the formation of an enethiol intermediate, which is unstable and can rearrange to form highly reactive thioacylating agents. nih.gov

Specifically, the bioactivation of TCVC by β-lyase has been shown to yield dichloroacetic acid. nih.govhsl.gov.uk The proposed mechanism involves the formation of dichlorothioketene as a reactive intermediate, which is subsequently hydrolyzed. hsl.gov.uk This formation of thioacylating agents from the initial enethiol products is a key step in the bioactivation of TCVC. nih.gov Mammalian β-lyases are often enzymes with other primary functions in amino acid metabolism that exhibit this catalytic activity as a result of the substrate's chemical properties. nih.gov

Table 1: Products of S-(1,2,2-trichlorovinyl)-L-cysteine Metabolism by Beta-Lyase

| Substrate | Enzyme | Key Intermediate | Final Products |

|---|

Impact of Beta-Lyase Inhibitors on this compound Metabolism

The role of the β-lyase pathway in the metabolism of cysteine S-conjugates can be investigated using specific inhibitors. Aminooxyacetic acid (AOAA) is a known inhibitor of β-lyase. nih.gov Studies on the related compound S-(1,2-dichlorovinyl)-L-cysteine (DCVC) have shown that AOAA can inhibit the covalent binding of reactive metabolites to cellular macromolecules and reduce cytotoxicity. nih.gov

However, the metabolic interplay is complex. In one study involving TCVC, pretreatment of rats with AOAA was found to enhance the compound's toxicity. researchgate.net This suggests that inhibiting the β-lyase pathway may divert TCVC metabolism towards other bioactivation pathways, such as oxidation by FMOs and cytochrome P450, leading to the formation of different, and potentially more potent, reactive species. researchgate.net

Flavin-Containing Monooxygenase-Mediated Oxidation

Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that catalyze the oxygenation of various compounds containing nucleophilic heteroatoms, such as sulfur and nitrogen. optibrium.comwikipedia.org These microsomal enzymes are involved in Phase I metabolism and contribute to the biotransformation of TCVC through S-oxidation. researchgate.netnih.gov The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which is the primary oxidizing agent and does not require substrate binding to form. frontiersin.orgresearchgate.net

Stereochemical Aspects of S-Oxygenation

The oxidation of the sulfur atom in TCVC by FMOs results in the formation of this compound sulfoxide (B87167) (TCVCS), a reactive metabolite. researchgate.net FMO-catalyzed reactions are known to be potentially stereoselective. mdpi.com The oxidation of the sulfur atom in a molecule like TCVC creates a chiral center, leading to the possibility of two sulfoxide diastereomers. While specific stereochemical studies on TCVC are limited, research on analogous mercapturic acid metabolites, such as N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (N-Ac-PCBC), has shown that their sulfoxidation by P450 enzymes results in the formation of corresponding sulfoxide diastereomers. nih.gov This suggests that the enzymatic S-oxygenation of TCVC is also likely a stereoselective process. The mechanism is proposed to be an SN2 type reaction where an oxygen atom is transferred from the FAD-hydroperoxide to the sulfur atom of the substrate. optibrium.com

Functional Divergence of FMO Isoforms in this compound Metabolism

There are five active FMO isoforms in humans (FMO1-5), and they exhibit different tissue distributions and substrate specificities. optibrium.comresearchgate.net Research on the nephrotoxic cysteine S-conjugate of trichloroethylene, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), provides insight into the isoform specificity for TCVC metabolism. Studies using recombinant rabbit FMOs (FMO1, FMO3, FMO4, and FMO5) demonstrated that FMO3 was the only isoform capable of converting DCVC to its sulfoxide. doi.org Similarly, investigations with human cDNA-expressed FMOs showed that DCVC sulfoxide formation was only detected with FMO3. doi.org Given the structural similarity between DCVC and TCVC, it is probable that FMO3 is also a primary contributor to the S-oxidation of TCVC in humans. The involvement of FMOs in TCVC metabolism is further supported by the inhibition of TCVCS formation in rat liver and kidney microsomes by methimazole, a known FMO inhibitor. researchgate.net

Table 2: FMO Isoform Activity on Related Cysteine S-Conjugates

| Substrate | FMO Isoform | Activity |

|---|---|---|

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Human FMO1 | Not Detected |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Human FMO3 | Sulfoxide formation detected |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Human FMO4 | Not Detected |

Cytochrome P450 Monooxygenase System in this compound Biotransformation

Alongside FMOs, the cytochrome P450 (P450) monooxygenase system is another major enzymatic pathway involved in the Phase I biotransformation of xenobiotics. derangedphysiology.com This system also contributes to the oxidative metabolism of TCVC. researchgate.net Evidence indicates that P450 enzymes catalyze the S-oxidation of TCVC to form the reactive metabolite TCVCS. researchgate.net

The involvement of P450 in TCVC metabolism was demonstrated in studies using rat liver and kidney microsomes, where TCVCS formation was dependent on NADPH and was inhibited by 1-benzylimidazole, a P450 inhibitor. researchgate.net While the specific P450 isoforms responsible for TCVC oxidation have not been fully elucidated, studies on the sulfoxidation of other structurally related mercapturates provide valuable clues. For instance, the sulfoxidation of N-Ac-PCBC in human liver microsomes is catalyzed specifically by P450 enzymes of the 3A family, namely CYP3A4 and CYP3A5. nih.gov This suggests that isoforms within the CYP3A family may also be responsible for the bioactivation of TCVC in humans.

Table 3: Summary of Enzyme Systems in TCVC Metabolism

| Enzyme System | Reaction Type | Product(s) | Inhibitors |

|---|---|---|---|

| Cysteine S-conjugate beta-lyase | β-elimination | Pyruvate, Ammonia, Dichloroacetic acid | Aminooxyacetic acid (AOAA) |

| Flavin-Containing Monooxygenase (FMO) | S-oxidation | This compound sulfoxide (TCVCS) | Methimazole |

N-Acetyltransferase Activities towards this compound

The N-acetylation of this compound is a significant metabolic pathway, leading to the formation of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC). This biotransformation is catalyzed by N-acetyltransferases (NATs), a family of enzymes that play a crucial role in the detoxification of xenobiotics. The conversion of TCVC to NAcTCVC facilitates its excretion in the urine. nih.govnih.gov

While the presence of NAcTCVC has been confirmed in various biological matrices, detailed kinetic studies quantifying the specific activity of N-acetyltransferases towards TCVC are not extensively documented in the available scientific literature. However, the detection of NAcTCVC in multiple tissues following exposure to tetrachloroethylene (B127269) provides indirect evidence of this enzymatic activity. A study utilizing ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry has enabled the simultaneous detection of TCVC and NAcTCVC in liver, kidneys, serum, and urine of mice. nih.gov

The formation of NAcTCVC is considered a detoxification step, as the resulting mercapturic acid is more water-soluble and readily eliminated from the body. nih.gov The table below summarizes the biological locations where the product of this enzymatic activity, NAcTCVC, has been identified.

Table 1: Documented Presence of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC)

| Biological Matrix | Organism | Method of Detection |

| Urine | Human | Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov |

| Liver | Mouse | Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) nih.gov |

| Kidneys | Mouse | UHPLC-ESI-MS/MS nih.gov |

| Serum | Mouse | UHPLC-ESI-MS/MS nih.gov |

| Urine | Mouse | UHPLC-ESI-MS/MS nih.gov |

Investigation of Covalent Adduct Formation

The bioactivation of this compound can lead to the formation of highly reactive electrophilic metabolites. These reactive species are capable of forming covalent bonds with nucleophilic sites on cellular macromolecules, such as DNA and proteins, leading to the formation of adducts. This covalent modification can disrupt normal cellular processes and is a key mechanism underlying the toxicity of many xenobiotics.

Interaction of Reactive Metabolites with DNA: Adduct Identification

The formation of DNA adducts by reactive metabolites of xenobiotics is a critical initiating event in chemical carcinogenesis. It is suggested that electrophilic metabolites of TCVC are mutagenic, which strongly implies the formation of covalent adducts with DNA. nih.gov However, the specific chemical structures of the DNA adducts formed from the reactive metabolites of this compound have not been definitively identified in the reviewed scientific literature. The inherent reactivity and instability of these adducts pose significant challenges to their isolation and characterization. Advanced analytical techniques, such as mass spectrometry, are crucial tools in the effort to identify and characterize these elusive molecular structures.

Protein Adduct Formation and Implications for Cellular Function

Reactive metabolites of this compound can also covalently bind to cellular proteins, forming protein adducts. The formation of these adducts can alter the structure and function of proteins, leading to a cascade of downstream cellular effects. The specific proteins targeted by these reactive metabolites and the functional consequences of adduct formation are areas of active investigation.

While direct evidence identifying specific protein adducts derived from TCVC is limited in the provided research, the study of adductomics in the context of other xenobiotics highlights the potential for such interactions. nih.gov The modification of critical amino acid residues, such as cysteine and lysine, within proteins can lead to enzyme inhibition, disruption of protein-protein interactions, and the triggering of cellular stress responses. The functional outcomes of protein adduct formation can range from reversible alterations in cell signaling to irreversible damage leading to cell death. Further proteomics-based research is necessary to identify the specific protein targets of TCVC's reactive metabolites and to elucidate the precise implications of this covalent modification for cellular function.

S 1,2,2 Trichlorovinyl L Cysteine As a Research Probe and Biomarker in Systems Biology

Application in Elucidating Xenobiotic Metabolism and Bioactivation Mechanisms

TCVC and its related compounds are instrumental in studying the bioactivation of xenobiotics, particularly chlorinated solvents. The primary pathway for their formation involves conjugation with glutathione (B108866) (GSH), followed by enzymatic processing to the corresponding cysteine S-conjugate. nih.govoup.com The critical step in the bioactivation of TCVC is its metabolism by the enzyme cysteine conjugate β-lyase (β-lyase). nih.govacs.org

Research using both bacterial β-lyase and a pyridoxal (B1214274) phosphate model system has demonstrated that this enzyme converts TCVC into reactive intermediates. nih.govacs.org The initial products are believed to be unstable enethiols, which rapidly rearrange to form highly reactive thioacylating agents. nih.govacs.org In the case of TCVC, this process yields dichloroacetic acid as a stable end-product. nih.gov The formation of these thioacylating intermediates is considered a key mechanism contributing to the cytotoxic effects observed with these compounds. nih.govacs.org

The study of these bioactivation pathways is crucial for understanding the mechanisms of toxicity associated with industrial solvents like TCE and PCE. nih.gov Metabolites derived from the GSH conjugation pathway are specifically linked to kidney toxicity. nih.gov

Table 1: Bioactivation of TCVC by Cysteine Conjugate β-Lyase

Investigations into Differential Metabolic Effects in Cellular Models

The reactive metabolites of compounds like TCVC can induce significant perturbations in cellular processes. While much of the detailed cellular research has been conducted using the analog DCVC, it is believed that TCVC likely causes similar mitochondrial toxicity. researchgate.net

Amino Acid Metabolism: Research in placental cell models has revealed that DCVC alters the abundance of intracellular amino acids. nih.govnih.gov In BeWo cells, a model for human villous trophoblasts, DCVC treatment during syncytialization (cell fusion) led to a decrease in aspartate and proline, among other metabolites. nih.gov These alterations in amino acid and energy metabolism are suggested as potential mechanisms by which these compounds could impact cellular processes and development. nih.govnih.gov

Inflammatory Pathways: DCVC has been shown to have significant immunomodulatory effects. In macrophage-like THP-1 cells, DCVC suppresses inflammatory responses stimulated by lipopolysaccharide (LPS). nih.govnih.govcdc.gov Transcriptomic analysis revealed that co-treatment with DCVC and LPS downregulated pathways associated with the acute inflammatory response and the production of immune mediators. nih.govcdc.govcdc.gov Specifically, DCVC significantly inhibits the secretion of key pro-inflammatory cytokines. nih.govcdc.gov

Table 2: Effect of DCVC on LPS-Stimulated Cytokine Secretion in THP-1 Macrophage-like Cells

Utility in Comparative Species Metabolism Research

The metabolism of chlorinated solvents and the subsequent formation of cysteine S-conjugates exhibit significant variation across different species, a factor that is critical for extrapolating toxicological data from laboratory animals to humans. nih.gov

Comparative studies involving rats, mice, and humans have identified species-specific differences in the activities of enzymes involved in the GSH conjugation pathway. nih.govnih.gov For example, acylase activity, which is involved in the processing of mercapturic acids, differs significantly in the kidneys of rodents and humans. nih.govnih.gov

Table 3: Comparative Kidney Metabolite Levels in Mice (Sub-acute TCE Exposure)

Potential as a Biochemical Marker in Metabolic Research

The metabolites formed through the GSH conjugation pathway, including the mercapturic acids (N-acetylated cysteine conjugates) derived from TCVC and DCVC, hold potential as biomarkers for assessing exposure to parent compounds like TCE and PCE. nih.govnih.govmdpi.com The excretion of mercapturic acids in urine is an indicator of the body's processing of electrophilic compounds via this pathway. nih.govnih.gov

Specifically, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine has been identified and quantified in the urine of workers occupationally exposed to 1,1,2-trichloroethene. nih.govnih.gov The detection of these specific metabolites provides a direct link to exposure and bioactivation through the GSH conjugation route. nih.govnih.gov Therefore, monitoring for TCVC-derived mercapturic acids in urine could serve as a valuable method to estimate exposure to PCE and to study the flux through this particular metabolic pathway in exposed populations. nih.govnih.gov This approach allows for a more targeted assessment of the formation of potentially toxic metabolites compared to measuring only the parent compound or metabolites from other major pathways, such as oxidative metabolism. mdpi.com

Q & A

Q. What are the primary metabolic pathways of TCVC in mammalian systems, and how do they influence experimental design?

TCVC is metabolized via three key pathways:

- N-Acetylation : Detoxification by N-acetyltransferases to form N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC), excreted in urine .

- β-Lyase-Mediated Bioactivation : Cleavage by cysteine conjugate β-lyases to produce reactive thioketenes, which form DNA/protein adducts .

- Sulfoxidation : Oxidation by flavin-containing monooxygenases (FMOs) or cytochrome P450s (CYPs) to generate S-(1,2,2-trichlorovinyl)-L-cysteine sulfoxide (TCVCS), a potent nephrotoxicant . Methodological Insight: Use inhibitors like aminooxyacetic acid (AOAA) to block β-lyase activity or methimazole to inhibit FMOs to dissect pathway contributions .

Q. How is TCVC detected and quantified in biological tissues, and what are the analytical challenges?

Ultra-high-performance liquid chromatography electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) enables simultaneous detection of TCVC, its glutathione conjugate (TCVG), and NAcTCVC in tissues (e.g., liver, kidney) and biofluids. Key parameters include:

Advanced Research Questions

Q. How do contradictory data on TCVC bioactivation pathways inform mechanistic studies?

While β-lyase-derived thioketenes are classically linked to nephrotoxicity, recent studies show that sulfoxidation to TCVCS induces 10-fold greater cytotoxicity in rat renal proximal tubules . Blocking β-lyase with AOAA paradoxically increases toxicity by shunting metabolism toward TCVCS . Experimental Design:

Q. What inter-species differences in TCVC metabolism impact translational relevance?

Human kidney β-lyase activity is 5–10 times lower than in rats, reducing thioketene formation. Conversely, human hepatic FMO3 expression is higher, favoring TCVCS production . Implications:

Q. Why does TCVC exhibit segment-specific nephrotoxicity in the proximal tubule, and how can this be modeled?

The S3 segment of the proximal tubule is most susceptible due to high γ-glutamyl transferase (GGT) activity, which converts TCVG to TCVC . However, β-lyase activity does not always correlate with toxicity, suggesting alternative mechanisms (e.g., mitochondrial dysfunction from TCVCS) . Methodology:

- Use precision-cut kidney slices (PCKS) to maintain segment-specific enzyme activity ex vivo.

- Apply spatial metabolomics to map TCVC metabolite distribution .

Data Contradiction Analysis

Key Conflict : β-Lyase inhibition exacerbates TCVC toxicity in rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.